4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide
CAS No.: 2097892-00-5
Cat. No.: VC5517227
Molecular Formula: C10H12N4OS
Molecular Weight: 236.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097892-00-5 |
|---|---|
| Molecular Formula | C10H12N4OS |
| Molecular Weight | 236.29 |
| IUPAC Name | 4-methyl-N-[2-(triazol-2-yl)ethyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C10H12N4OS/c1-8-6-9(16-7-8)10(15)11-4-5-14-12-2-3-13-14/h2-3,6-7H,4-5H2,1H3,(H,11,15) |
| Standard InChI Key | WTZCYVWZODBKKS-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=C1)C(=O)NCCN2N=CC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiophene ring substituted at the 2-position with a carboxamide group and at the 4-position with a methyl group. The carboxamide’s ethyl linker connects to a 1,2,3-triazole ring (Figure 1) . This arrangement introduces both aromatic and hydrogen-bonding capabilities, critical for interactions in biological systems.
Figure 1: Proposed structure of 4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide.
Physicochemical Data
While experimental data for this specific compound are unavailable, analogues provide benchmarks:
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Molecular Formula: Hypothesized as (calculated via similar structures in ).
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Molecular Weight: ~279.32 g/mol.
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Solubility: Likely polar due to the carboxamide and triazole groups, suggesting solubility in DMSO or methanol .
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Stability: Triazoles generally exhibit thermal stability, but the methyl-thiophene may confer sensitivity to oxidation .
Synthesis Pathways
Thiophene Core Formation
The Gewald reaction, a two-step process involving ketones, sulfur, and cyanoacetates, is widely used to synthesize 2-aminothiophenes . For 4-methylthiophene-2-carboxylic acid derivatives, cyclopentanone or acetylacetone could serve as carbonyl precursors. For example, 2-(4-oxothiazol-2-yl)acetonitrile reacts with cyclopentanone to form fused thiophenes .
Carboxamide Functionalization
The carboxylic acid intermediate is converted to a carboxamide via activation with thionyl chloride followed by reaction with 2-(2H-1,2,3-triazol-2-yl)ethylamine. This approach mirrors the synthesis of N-(2-(1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide derivatives .
Triazole Ring Construction
1,2,3-Triazoles are typically synthesized via Huisgen azide-alkyne cycloaddition. Copper-catalyzed (CuAAC) or organocatalytic methods enable regioselective triazole formation . For example, enamine intermediates derived from α,β-unsaturated aldehydes react with aryl azides to yield triazoles .
Biological Activity and Applications
Cytotoxicity Profiles
Thiophene-triazole hybrids exhibit notable anticancer activity. In a study of thiophene derivatives, compounds with carboxamide linkers showed GI values of 2.1–8.7 μM against MCF-7, NCI-H460, and SF-268 cell lines . The triazole moiety enhances cellular uptake and target binding, likely due to hydrogen bonding with biological macromolecules .
Material Science Applications
Thiophene-triazole polymers exhibit tunable optoelectronic properties. The methyl group’s electron-donating effect could redshift absorption maxima, making the compound a candidate for organic semiconductors .
Comparative Analysis with Analogues
Structural Analogues
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N-(2-(4-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide : Replacing the oxadiazole with a methyl group simplifies synthesis but may reduce π-stacking interactions.
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4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives : Saturated rings decrease aromaticity, potentially lowering anticancer activity compared to the unsaturated target compound.
Activity Trends
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Electron-Withdrawing Groups: Nitriles or halogens on the thiophene enhance cytotoxicity but reduce solubility .
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Linker Length: Ethyl linkers balance flexibility and rigidity, optimizing binding to enzyme active sites .
Challenges and Future Directions
Synthetic Optimization
Current methods rely on multi-step reactions with moderate yields (e.g., 60–85% for triazole formation ). Flow chemistry or microwave-assisted synthesis could improve efficiency.
Biological Screening
Prioritize in vitro assays against kinase targets (e.g., EGFR or BRAF) where triazole-thiophene hybrids show promise . Computational docking studies could predict binding modes.
Toxicity Profiling
Assess hepatotoxicity and cardiotoxicity in animal models, as thiophenes may interfere with cytochrome P450 enzymes .
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